Thiourea, N-(7-nitro-6-oxoheptyl)-N'-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(7-nitro-6-oxoheptyl)-N’-2-propenyl- is a specialized organic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(7-nitro-6-oxoheptyl)-N’-2-propenyl- typically involves multi-step organic reactions. One common method includes the reaction of 7-nitro-6-oxoheptanoic acid with propenylamine to form the corresponding amide. This intermediate is then reacted with thiourea under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are often employed to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(7-nitro-6-oxoheptyl)-N’-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
Thiourea, N-(7-nitro-6-oxoheptyl)-N’-2-propenyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Thiourea, N-(7-nitro-6-oxoheptyl)-N’-2-propenyl- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the thiourea group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N-(7-nitro-6-oxoheptyl)-N’-phenyl-
- Thiourea, N-(4-methoxyphenyl)-N’-(7-nitro-6-oxoheptyl)-
Comparison
Thiourea, N-(7-nitro-6-oxoheptyl)-N’-2-propenyl- is unique due to the presence of the propenyl group, which can impart different chemical reactivity and biological activity compared to its analogs. The nitro and thiourea groups are common features, but the variations in the substituents can lead to differences in solubility, stability, and interaction with biological targets.
Properties
CAS No. |
325720-79-4 |
---|---|
Molecular Formula |
C11H19N3O3S |
Molecular Weight |
273.35 g/mol |
IUPAC Name |
1-(7-nitro-6-oxoheptyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H19N3O3S/c1-2-7-12-11(18)13-8-5-3-4-6-10(15)9-14(16)17/h2H,1,3-9H2,(H2,12,13,18) |
InChI Key |
KARAYHCLECGKMH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NCCCCCC(=O)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.